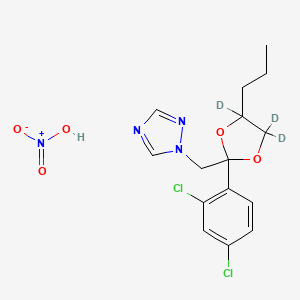

Propiconazole-d3 (nitrate)

Description

BenchChem offers high-quality Propiconazole-d3 (nitrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propiconazole-d3 (nitrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H18Cl2N4O5 |

|---|---|

Molecular Weight |

408.2 g/mol |

IUPAC Name |

nitric acid;1-[[4,4,5-trideuterio-2-(2,4-dichlorophenyl)-5-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C15H17Cl2N3O2.HNO3/c1-2-3-12-7-21-15(22-12,8-20-10-18-9-19-20)13-5-4-11(16)6-14(13)17;2-1(3)4/h4-6,9-10,12H,2-3,7-8H2,1H3;(H,2,3,4)/i7D2,12D; |

InChI Key |

OHCCKHXQYTUYED-XIQAKCKDSA-N |

Isomeric SMILES |

[2H]C1(C(OC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)([2H])CCC)[2H].[N+](=O)(O)[O-] |

Canonical SMILES |

CCCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Propiconazole-d3 (Nitrate) – Properties, Stability, and Analytical Application

The following technical guide details the chemical properties, stability profile, and analytical applications of Propiconazole-d3 (nitrate) . This document is structured for researchers and analytical scientists requiring high-fidelity data for assay development and validation.

Executive Summary

Propiconazole-d3 (nitrate) is the stable isotope-labeled salt form of the triazole fungicide Propiconazole.[1][2] It serves as a critical Internal Standard (IS) in the quantification of propiconazole residues in agricultural matrices, biological fluids, and environmental samples. Unlike the free base, which is a viscous liquid, the nitrate salt form offers enhanced solid-state stability and ease of handling (weighing) for stock solution preparation. Upon dissolution, the salt dissociates, delivering the protonated Propiconazole-d3 cation ([M+H]+ = 345.1) for Mass Spectrometry detection.[3][4][5][6][7][8]

Chemical Identity & Physicochemical Properties[9][10]

Nomenclature and Structure

-

Chemical Name: 1-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole-d3 nitrate

-

CAS Number: 2699607-26-4[9]

-

Isotopic Labeling: Deuterium incorporation at the dioxolane ring (dioxolane-4,5,5-d3).

-

Molecular Formula:

[9] -

Molecular Weight: 408.25 g/mol (Salt); ~345.22 g/mol (Free Base Cation)

Physical Properties Table

| Property | Specification | Context |

| Appearance | White to off-white solid | Nitrate salt confers crystallinity; Free base is an oil.[10] |

| Isotopic Purity | ≥ 99% Deuterated forms (d1-d3) | Critical to minimize "cross-talk" with native analyte (d0). |

| Chemical Purity | ≥ 98% | Assessed via HPLC-UV (220 nm). |

| Solubility | Methanol, DMSO, Acetonitrile | High solubility in polar organic solvents. |

| Melting Point | > 175°C (Decomposes) | Salt form typically has a higher MP than free base. |

| Hygroscopicity | Moderate | Nitrate salts can absorb moisture; store desiccated. |

Stability & Degradation Kinetics

The stability of Propiconazole-d3 (nitrate) is governed by its salt form in the solid state and the triazole chemistry in solution.

Solid-State Stability

The nitrate salt significantly improves shelf-life compared to the free base oil, which is prone to oxidation and difficult to dispense accurately.

-

Storage Condition: -20°C, protected from light and moisture.

-

Shelf-Life: > 2 years when stored properly.

-

Critical Factor: Hygroscopicity . The nitrate anion can attract atmospheric water, leading to hydrolysis of the dioxolane ring over extended periods if not sealed.

Solution Stability (Working Standards)

Once dissolved in methanol or acetonitrile, the salt dissociates. The stability then mirrors that of Propiconazole.

-

Photolysis: Propiconazole is susceptible to photodegradation under UV light. Stock solutions must be stored in amber vials.

-

Hydrolysis: The dioxolane ring is acid-labile. Avoid storage in acidic aqueous buffers (pH < 3) for prolonged periods.

-

Thermal: Stable at room temperature for short-term analysis (< 24 hours).

Degradation Pathway Diagram

The following diagram illustrates the primary stress factors affecting Propiconazole-d3 stability.

Caption: Stability logic flow for Propiconazole-d3 nitrate. The compound is stable as a solid salt but requires protection from acid and UV light once in solution.

Analytical Application: LC-MS/MS Protocol

Method Principle

Propiconazole-d3 is used as an internal standard to correct for matrix effects (ion suppression/enhancement) and recovery losses during extraction (e.g., QuEChERS).

Mass Spectrometry Parameters

The nitrate salt dissociates in the electrospray source. The monitored species is the protonated molecule

-

Ionization Mode: ESI Positive (+)

-

Precursor Ion (Q1): 345.1 m/z (Calculated based on d3 shift from 342.1)

-

Product Ions (Q3):

-

Quantifier: 69.0 m/z (Triazole ring – Unlabeled fragment)

-

Qualifier: 159.0 m/z (Dichlorobenzyl cation – Unlabeled fragment)

-

Note: Since the deuterium label is on the dioxolane ring, the primary fragments (159 and 69) typically do not retain the label. Selectivity is achieved via the shifted Precursor Ion (345 vs. 342).

-

Table: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| Propiconazole (Native) | 342.1 | 159.0 | 30 | 25 | Quantifier |

| 342.1 | 69.0 | 30 | 20 | Qualifier | |

| Propiconazole-d3 (IS) | 345.1 | 159.0 | 30 | 25 | Quantifier |

| | 345.1 | 69.0 | 30 | 20 | Qualifier |[9][11]

Sample Preparation Workflow (QuEChERS)

This protocol ensures high recovery and IS equilibration.

Caption: Optimized QuEChERS extraction workflow incorporating Propiconazole-d3 nitrate as the Internal Standard.

Handling & Safety

-

Handling: Weigh the nitrate salt rapidly to avoid moisture uptake. Use an anti-static gun if necessary, as dry salts can be static.

-

Solvent Choice: Prepare the primary stock solution in pure Methanol (1 mg/mL). Store working standards in Acetonitrile. Avoid leaving in water >24h.

-

Safety: Propiconazole is an endocrine disruptor and potential carcinogen. Handle the d3-nitrate analog with the same precautions (Fume hood, Nitrile gloves).

Synthesis & Quality Control

The synthesis of Propiconazole-d3 nitrate typically involves the condensation of 2,4-dichlorophenacyl bromide with 1,2-pentanediol-d3 (or similar deuterated precursor) followed by triazole substitution and salt formation with nitric acid.

-

QC Check: Users should verify the absence of "d0" (native propiconazole) in the IS stock. An isotopic purity of >99% ensures that the IS does not contribute a false signal to the analyte channel.

References

-

European Union Reference Laboratories (EURL). (2021). Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

-

Zarn, J.A., et al. (2003). Azole fungicides affect mammalian steroidogenesis. Environmental Health Perspectives, 111(3), 255-261.[5]

-

ResearchGate. (2023). Degradation Dynamics and Residue Analysis of Propiconazole Stereoisomers. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. agilent.com [agilent.com]

- 4. eurl-pesticides.eu [eurl-pesticides.eu]

- 5. caymanchem.com [caymanchem.com]

- 6. Propiconazole | C15H17Cl2N3O2 | CID 43234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lcms.cz [lcms.cz]

- 8. publikationen.uni-tuebingen.de [publikationen.uni-tuebingen.de]

- 9. Cayman Chemical Company Produktliste-E-Mail-Seite 69-Chemicalbook [chemicalbook.com]

- 10. Propiconazole - Wikipedia [en.wikipedia.org]

- 11. pubs.rsc.org [pubs.rsc.org]

Precision Quantification of Propiconazole via Isotope Dilution Mass Spectrometry: A Technical Guide utilizing Propiconazole-d3

Executive Summary

In the realm of trace residue analysis—particularly for triazole fungicides like Propiconazole in complex agricultural matrices—matrix effects are the primary adversary of accuracy. Electrospray Ionization (ESI) is prone to ion suppression, where co-eluting matrix components stifle the ionization of the target analyte, leading to underestimation of residue levels.

This guide details the implementation of Isotope Dilution Mass Spectrometry (IDMS) using Propiconazole-d3 . Unlike external calibration or matrix-matched standards, IDMS provides a self-correcting quantification system. By spiking a stable isotopically labeled internal standard (SIL-IS) at the beginning of sample preparation, every loss during extraction and every suppression event in the ion source is mathematically nullified.

The Chemistry of the Standard

To deploy IDMS effectively, one must understand the physicochemical relationship between the native analyte and its deuterated analogue.

Analyte Profile: Propiconazole[1][2][3][4][5][6][7][8]

-

Class: Triazole Fungicide (Sterol biosynthesis inhibitor).[1][2]

-

Structure: Contains a 1,2,4-triazole ring and a dioxolane ring.[2]

-

Stereochemistry: Propiconazole possesses two chiral centers, resulting in four stereoisomers. On standard achiral C18 columns, these typically present as two peaks (cis and trans diastereomers).

-

Challenge: The separation of isomers requires careful integration strategies.

The Internal Standard: Propiconazole-d3

-

Modification: Three hydrogen atoms are replaced with deuterium (

H). -

Label Position: Typically on the propyl side chain or the phenyl ring.

-

Critical Check: Ensure the label is on a non-exchangeable position. Deuterium on acidic positions (like hydroxyls or amines) can exchange with solvent protons, erasing the label. The propyl chain is chemically inert, making it an ideal label site.

-

-

Role: It acts as a "chemical mirror." It behaves nearly identically to Propiconazole in extraction partition coefficients and retention time but is mass-differentiated by +3 Da.

Data Comparison Table

| Feature | Native Propiconazole | Propiconazole-d3 (IS) |

| Monoisotopic Mass | ~341.07 Da | ~344.09 Da |

| Precursor Ion | 342.1 m/z | 345.1 m/z |

| Retention Time | ||

| LogP (Hydrophobicity) | 3.72 | ~3.71 |

| Quantification Transition | 342.1 | 345.1 |

*Note: Deuterated compounds can elute slightly earlier than native compounds on high-efficiency C18 columns due to the "Deuterium Isotope Effect," though this is usually negligible for d3 analogs. **Note: The 159 fragment is the triazole ring. If the d3 label is on the propyl chain, the fragment mass remains 159. Specificity relies on the precursor mass.

Theoretical Framework: The Correction Mechanism

The power of IDMS lies in the ratio. We do not quantify absolute intensity; we quantify the Response Ratio (RR) .

Because the IS is added before extraction:

-

Extraction Efficiency: If you lose 20% of the sample during QuEChERS, you also lose 20% of the IS. The ratio remains constant.

-

Matrix Effect: If co-eluting pigments suppress ionization by 40%, both the Analyte and IS are suppressed by 40%. The ratio remains constant.

Visualization: The IDMS Pathway

Caption: The self-correcting workflow of IDMS. The Internal Standard (red node) travels with the sample through every step, experiencing the same physical stresses.

Experimental Protocol

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, optimized for triazoles.

Reagents & Standards

-

Stock Solution A: Propiconazole (Native) at 1000 µg/mL in Acetonitrile.

-

Stock Solution B (IS): Propiconazole-d3 at 100 µg/mL in Acetonitrile.

-

Working IS Solution: Dilute Stock B to 10 µg/mL. This will be used for spiking.

Step-by-Step Methodology

Step 1: Sample Weighing & Spiking

-

Weigh 10.0 g of homogenized sample (e.g., grapes, wheat flour) into a 50 mL centrifuge tube.

-

CRITICAL: Add 50 µL of Working IS Solution (Propiconazole-d3) directly onto the sample matrix.

-

Vortex for 30 seconds to disperse the IS. Allow to sit for 15 minutes. Why? This allows the IS to permeate the tissue and bind to matrix sites, mimicking the aged residue.

Step 2: Extraction

-

Add 10 mL Acetonitrile (MeCN).

-

Vortex vigorously for 1 minute.

-

Add QuEChERS salt packet (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

-

Shake immediately and vigorously for 1 minute to prevent MgSO4 agglomeration.

-

Centrifuge at 3000 x g for 5 minutes.

Step 3: d-SPE Clean-up

-

Transfer 1 mL of the supernatant (upper MeCN layer) to a d-SPE tube containing 150mg MgSO4 and 25mg PSA (Primary Secondary Amine).

-

Note: For fatty matrices (avocado), add 25mg C18. For pigmented matrices (spinach), add 2.5mg GCB (Graphitized Carbon Black).

-

-

Vortex for 30 seconds.

-

Centrifuge at 6000 x g for 3 minutes.

Step 4: Analysis

-

Transfer 200 µL of cleaned extract to an autosampler vial.

-

Dilute with 800 µL of Water/0.1% Formic Acid (to match initial mobile phase).

-

Inject into LC-MS/MS.

LC-MS/MS Configuration[10][11]

Chromatographic Conditions

-

Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8µm).

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: Linear ramp to 95% B

-

8-10 min: Hold 95% B

-

-

Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive (

). -

Source Temp: 350°C.

| Compound | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| Propiconazole | 342.1 | 159.0 | 69.0 | 25 |

| Propiconazole-d3 | 345.1 | 159.0 | 69.0* | 25 |

*Technical Note: If the d3 label is on the propyl chain, the 159 fragment (triazole ring) will NOT contain the deuterium. The mass shift is only seen in the precursor. This is acceptable for IDMS as long as chromatographic resolution from interferences is maintained.

Critical Control Points & Troubleshooting

The "Cross-Talk" Phenomenon

Since Propiconazole-d3 often shares the same product ion (159.0) as the native analyte, you must ensure your MS/MS Q1 (first quadrupole) resolution is tight (Unit resolution or better, 0.7 FWHM). If the Q1 window is too wide, native Propiconazole isotopes (

-

Validation: Inject a high concentration of Native Propiconazole (only). Monitor the d3 transition. If you see a peak, you have cross-talk. Adjust Q1 resolution.

Stereoisomer Integration

Propiconazole often elutes as two peaks (cis/trans).

-

Rule: You must sum the areas of both peaks for the Analyte and both peaks for the IS.

-

Logic: The isomeric ratio might change due to degradation, but the total mass balance is what matters for regulatory compliance (MRLs).

Deuterium Isotope Effect

In rare cases, d3-compounds elute 1-2 seconds earlier than the native compound.

-

Impact: If they elute at different times, they are not in the exact same matrix cloud.

-

Mitigation: Use a shallower gradient at the elution point to force co-elution, or ensure the retention time shift is <0.05 min.

Visualization: Matrix Suppression Correction

Caption: Matrix components (Red) suppress both analyte and IS equally. Because both signals drop by the same percentage, the ratio (Yellow) remains valid.

References

-

FAO/WHO. (2022). Joint FAO/WHO Meeting on Pesticide Residues (JMPR): Propiconazole Evaluation. Food and Agriculture Organization. [Link]

-

Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. [Link]

-

EURL-SRM. (2020). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Foods of Plant Origin via LC-MS/MS involving Simultaneous Extraction with Methanol (QuPPe-Method). European Union Reference Laboratories. [Link]

-

Stokvis, E., et al. (2005). Stable isotope dilution analysis in liquid chromatography-mass spectrometry: validation of a method for the determination of drugs in biological matrices. Biomedical Chromatography. [Link]

Sources

Technical Guide: Decoding the Certificate of Analysis for Propiconazole-d3 (Nitrate)

Executive Summary

Propiconazole-d3 (nitrate) is a stable isotope-labeled internal standard (SIL-IS) utilized in the precise quantification of Propiconazole, a triazole fungicide, via LC-MS/MS.[1] Unlike standard chemical reagents, the Certificate of Analysis (CoA) for a deuterated salt form requires a multi-dimensional interpretation.

This guide deconstructs the CoA into actionable data, specifically addressing the critical "Nitrate Salt" stoichiometry that frequently leads to calculation errors in stock solution preparation. It is designed for analytical scientists operating under GLP/GMP conditions who require absolute confidence in their quantitative workflows.

Part 1: The Anatomy of the Molecule

To interpret the CoA, one must first understand the structural modifications that define this reference standard.

-

Analyte: Propiconazole (Free Base)[1]

-

Internal Standard: Propiconazole-d3 (Nitrate Salt)[1]

-

Modification: Three hydrogen atoms (typically on the 2,4-dichlorophenyl ring) are replaced by Deuterium (

). -

Salt Form: The triazole nitrogen is protonated by nitric acid (

), forming a nitrate salt.

Critical Insight: The "Nitrate" designation is not a trivial additive; it significantly alters the Molecular Weight (MW). If you calculate your stock solution concentration using the MW of the free base while weighing the nitrate salt, your quantification will be biased by approximately 15-18% .

Visualization: The Isotopic & Salt Logic

The following diagram illustrates the relationship between the commercial standard and the target analyte during analysis.

Figure 1: The dissociation pathway of Propiconazole-d3 nitrate. Note that the nitrate ion (

Part 2: Decoding the CoA – Critical Parameters

A high-quality CoA for a stable isotope will contain specific sections that differ from non-labeled standards. Below is the hierarchy of importance.

Chemical Purity vs. Isotopic Purity

This is the most common source of confusion.

-

Chemical Purity (CP): Measured by HPLC-UV. It tells you how much of the sample is Propiconazole (regardless of isotopes) versus by-products or degradation products.

-

Isotopic Purity (IP): Measured by MS or NMR. It tells you what percentage of the Propiconazole molecules actually contain the

label.

| Parameter | Method | Typical Spec | Interpretation for Analyst |

| Chemical Purity | HPLC (220 nm) | > 98% | Used to correct the mass of the powder weighed. |

| Isotopic Purity | LC-MS (SIM) | ≥ 99% atom D | Determines the "Isotopic Contribution" (cross-talk) to the native channel. |

| Salt Stoichiometry | Elemental Analysis | 1:1 Nitrate | Confirms the salt form for MW calculations. |

The "Atom % D" Specification

You may see a specification like "99.2 Atom % D".

-

What it means: 99.2% of the positions intended to be Deuterium are indeed Deuterium.

-

Why it matters: If this value is low, you will have a significant amount of

(native) propiconazole in your internal standard. -

Risk: If your IS contains native propiconazole, spiking it into your samples will artificially increase the analyte signal, leading to false positives or over-quantification.

Water and Residual Solvents

Nitrate salts can be hygroscopic.

-

Thermogravimetric Analysis (TGA) or Karl Fischer (KF): Look for water content.

-

Impact: If the CoA states "Water Content: 2.5%", you must account for this 2.5% mass as non-analyte weight during stock preparation.

Part 3: The Self-Validating Calculation Protocol

To ensure scientific integrity, you must derive the Corrected Concentration of the free base equivalent. Do not rely on the nominal weight.

The Formula

Where:

- : Concentration of Propiconazole-d3 free base (mg/mL).

- : Mass of powder weighed (mg).

- : Chemical Purity (decimal, e.g., 0.98).

- : Water content (% from CoA).

- : Residual Solvent (% from CoA).

- : Molecular Weight of Propiconazole-d3 Free Base (~345.24).

- : Molecular Weight of Propiconazole-d3 Nitrate (~408.25).[1]

Step-by-Step Workflow

-

Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (nitrates are hygroscopic).

-

Gravimetry: Weigh the standard into a volumetric flask. Do not transfer; weigh directly or by difference to avoid static loss.

-

Solubility Check: Dissolve in pure Methanol (MeOH) or Acetonitrile (ACN) first. Propiconazole nitrate has poor solubility in 100% water.

-

Calculation: Apply the formula above.

Visualization: The CoA Decision Tree

Figure 2: Decision matrix for validating the CoA prior to experimental use.

Part 4: Application in LC-MS/MS

MRM Transition Selection

When setting up the mass spectrometer, you must select transitions that are specific to the

-

Parent Ion (Q1):

-

Native: 342.2

-

IS (

): 345.2

-

-

Daughter Ions (Q3):

-

Propiconazole typically fragments to form the dichlorophenyl cation or the triazole moiety.

-

Crucial Check: Ensure the fragment you choose contains the deuterium label. If the label is on the phenyl ring (common), and you monitor a fragment that loses the phenyl ring (e.g., the triazole ring alone), you will lose the mass shift, and the IS will crosstalk with the native analyte.

-

Recommendation: Always verify the fragmentation pattern of the specific lot. The CoA often includes a mass spectrum; ensure the

References

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

-

U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

-

PubChem. (2024).[2] Propiconazole Compound Summary. National Library of Medicine. Link

-

Cayman Chemical. (2024). Propiconazole-d3 (nitrate) Product Information.[1]Link

Sources

The Quintessential Guide to Propiconazole-d3 (nitrate) Standards in High-Stakes Analytical Workflows

For researchers, analytical chemists, and drug development professionals dedicated to precision and accuracy, the use of stable isotope-labeled internal standards is not merely a best practice—it is a foundational pillar of robust quantitative analysis. This guide provides an in-depth technical exploration of commercially available Propiconazole-d3 (nitrate), a critical tool for the sensitive and specific quantification of the widely used fungicide, propiconazole. We will delve into its chemical characteristics, practical applications, and the underlying principles that ensure self-validating analytical protocols.

Understanding Propiconazole and the Imperative for Isotopic Dilution

Propiconazole is a systemic triazole fungicide extensively used in agriculture to control a broad spectrum of fungal diseases.[1] Its mechanism of action involves the inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes, thereby disrupting fungal growth.[1][2] Given its widespread use, regulatory bodies and research institutions worldwide necessitate reliable methods for monitoring its residue levels in various matrices, including food, water, and soil.

Quantitative analysis of propiconazole, often at trace levels, is susceptible to variations introduced during sample preparation and instrumental analysis. Matrix effects, where co-eluting endogenous components of a sample suppress or enhance the ionization of the analyte in mass spectrometry, are a significant challenge.[3] Isotopic dilution, employing a stable isotope-labeled internal standard such as Propiconazole-d3 (nitrate), is the gold standard for mitigating these variables.[2] By being chemically identical to the analyte, the deuterated standard co-elutes and experiences similar matrix effects, allowing for accurate correction and quantification.[2]

Commercially Available Propiconazole-d3 (nitrate) Standards: A Comparative Overview

Several reputable suppliers offer Propiconazole-d3 (nitrate) for research and analytical purposes. While the core compound is the same, specifications can vary. Below is a summary of typical product specifications from leading vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Form |

| MedchemExpress | Propiconazole-d3 (nitrate) | 2699607-26-4 | C₁₅H₁₄D₃Cl₂N₃O₂ · HNO₃ | Not specified | Solid |

| Cayman Chemical | Propiconazole-d3 (nitrate) | 2699607-26-4 | C₁₅H₁₄D₃Cl₂N₃O₂ · HNO₃ | ≥99% deuterated forms (d₁-d₃) | Solid |

| Clinivex | Propiconazole-d3 HNO3 (dioxolane-4,5,5-d3) | 2699607-26-4 | C₁₅H₁₄D₃Cl₂N₃O₂ · HNO₃ | Not specified | Solid |

| CDN Isotopes | Propiconazole-d3 HNO3 (dioxolane-4,5,5-d3) | 2699607-26-4 | C₁₅H₁₄D₃Cl₂N₃O₂ · HNO₃ | 98 atom % D | Solid |

Note: It is crucial to obtain the Certificate of Analysis (CoA) for the specific lot being used to ascertain the exact concentration, isotopic purity, and any certified uncertainty.

The "nitrate" designation indicates that the propiconazole molecule, which has a basic triazole group, is supplied as a nitrate salt. This salt form can influence the compound's solubility and stability. While propiconazole free base is soluble in organic solvents like methanol and acetone, its aqueous solubility is low.[4] The nitrate salt form may offer improved solubility in more polar solvents, which can be advantageous for preparing stock solutions. However, the stability of the nitrate salt in solution, particularly concerning potential degradation or isotopic exchange, should be carefully considered.

Practical Application: A Validated Workflow for Propiconazole Quantification

The following section outlines a comprehensive, self-validating workflow for the quantification of propiconazole in a food matrix using Propiconazole-d3 (nitrate) as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Principles of the Workflow

This protocol is designed to be a self-validating system. The inclusion of a deuterated internal standard from the outset of sample preparation accounts for analyte loss at each step. Matrix-matched calibration curves are employed to compensate for any residual matrix effects not fully corrected by the internal standard.

Step-by-Step Experimental Protocol

Materials:

-

Propiconazole-d3 (nitrate) standard

-

Native propiconazole standard

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

QuEChERS extraction salts and dispersive SPE tubes (e.g., containing PSA and MgSO₄)

-

Appropriate food matrix (e.g., fruit or vegetable homogenate)

Protocol:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of Propiconazole-d3 (nitrate) and dissolve it in a certified solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution (e.g., 100 µg/mL). Store this solution at -20°C in an amber vial.

-

Similarly, prepare a stock solution of native propiconazole.

-

Causality: Preparing concentrated stock solutions in organic solvents enhances long-term stability. Storage at low temperatures minimizes solvent evaporation and degradation.

-

-

Preparation of Working Solutions:

-

Prepare a series of working standard solutions of native propiconazole by serial dilution of the stock solution with an appropriate solvent (e.g., acetonitrile).

-

Prepare a working internal standard (IS) solution of Propiconazole-d3 (nitrate) at a fixed concentration (e.g., 1 µg/mL).

-

Causality: Serial dilutions allow for the creation of a calibration curve spanning the expected concentration range of the analyte in the samples. A fixed concentration of the IS is crucial for consistent spiking.

-

-

Sample Preparation (QuEChERS Method):

-

Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

-

Add a known volume of the Propiconazole-d3 (nitrate) working IS solution to each sample, quality control (QC) sample, and matrix-matched calibrant.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Causality: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated technique for pesticide residue analysis in food matrices.[5] Spiking the IS at the beginning of the extraction process ensures it undergoes the same extraction efficiency and potential losses as the native analyte.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge.

-

The PSA removes organic acids and other interfering compounds, while magnesium sulfate removes excess water.

-

Causality: This cleanup step is critical for removing matrix components that can cause ion suppression or enhancement in the MS source, leading to more accurate and reproducible results.

-

-

Preparation of Calibration Curve:

-

Prepare a set of matrix-matched calibration standards by spiking known concentrations of the native propiconazole working solutions into blank matrix extracts that have undergone the same QuEChERS and d-SPE procedure.

-

Causality: Matrix-matched calibrants are essential for compensating for matrix effects that are not fully corrected by the internal standard, ensuring the most accurate quantification.[3]

-

-

LC-MS/MS Analysis:

-

Inject the final extracts onto an LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitor the precursor-to-product ion transitions for both propiconazole and Propiconazole-d3. For example:

-

Propiconazole: m/z 342.1 → m/z 159.1

-

Propiconazole-d3: m/z 345.1 → m/z 162.1

-

-

-

Causality: Reverse-phase chromatography provides good separation for moderately polar compounds like propiconazole. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for detecting the target analytes in complex matrices.

-

-

Data Analysis:

-

Integrate the peak areas for both the native propiconazole and the Propiconazole-d3 internal standard.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the matrix-matched standards against their corresponding concentrations.

-

Determine the concentration of propiconazole in the samples by interpolating their peak area ratios on the calibration curve.

-

Technical Considerations and Troubleshooting

Isotopic Purity and H/D Exchange:

It is imperative to use a deuterated standard with high isotopic purity to avoid any contribution to the native analyte signal. The position of the deuterium labels on the propiconazole molecule is also important. For Propiconazole-d3, the deuterium atoms are typically on the dioxolane ring, which are not readily exchangeable under normal analytical conditions. However, prolonged exposure to highly acidic or basic conditions, or elevated temperatures, could potentially lead to back-exchange. It is recommended to work with freshly prepared solutions and avoid extreme pH conditions during sample preparation.

Chromatographic Resolution:

While deuterated internal standards are chemically similar to their native counterparts, a slight difference in retention time can sometimes be observed in chromatography due to the isotopic effect. This is generally minimal and does not affect quantification as long as the peaks are properly integrated.

Matrix Effects:

Even with a deuterated internal standard, significant matrix effects can still pose a challenge, especially in complex matrices.[6] If severe signal suppression is observed, further optimization of the sample cleanup procedure or dilution of the final extract may be necessary.

Stability of the Nitrate Salt:

The long-term stability of the Propiconazole-d3 (nitrate) standard in solution should be monitored. It is advisable to prepare fresh working solutions regularly and store stock solutions at low temperatures in the dark. Periodic checks of the standard's response can help ensure its integrity over time.

Conclusion

Commercially available Propiconazole-d3 (nitrate) is an indispensable tool for the accurate and precise quantification of propiconazole residues. Its use within a well-validated analytical workflow, such as the one outlined in this guide, provides a self-validating system that effectively mitigates the challenges of matrix effects and analyte loss during sample preparation. By understanding the principles of isotopic dilution and adhering to best practices in standard preparation and analysis, researchers can achieve the highest level of confidence in their quantitative results, ensuring data integrity for regulatory compliance, food safety, and environmental monitoring.

References

-

Agro-care Chemical. Propiconazole. [Link]

-

Titan Ag. Safety Data Sheet - Titan Propiconazole 250 EC Fungicide. [Link]

-

Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]

-

Genfarm. Genfarm Propiconazole 250 EC Systemic Fungicide - Safety Data Sheet. [Link]

-

Triangle Chemical Company. QP Propiconazole 14.3 _Revised 8-24-09. [Link]

-

MDPI. Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS. [Link]

-

Agilent Technologies. Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. [Link]

-

Waters Corporation. Isolating Trace Impurities for Structural Elucidation in a Commercial Fungicide Formulation Using Preparative SFC. [Link]

-

European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. Validation of the MRM pesticides from the Working Document SANCO/12745/2013 of 21-22 November 2017 rev. 9(1). [Link]

-

ResearchGate. Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives. [Link]

-

ResearchGate. Matrix effects of propiconazole infused throughout the chromatograms.... [Link]

Sources

Propiconazole-d3 (nitrate) CAS number and chemical structure

An In-Depth Technical Guide to Propiconazole-d3 (nitrate)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Propiconazole-d3 (nitrate), a stable isotope-labeled internal standard essential for the accurate quantification of the fungicide propiconazole. Designed for researchers, analytical scientists, and professionals in drug development and environmental analysis, this document delves into its chemical properties, mechanism of action, synthesis, and application in robust analytical methodologies.

Introduction: The Need for a Stable Isotope-Labeled Standard

Propiconazole is a broad-spectrum triazole fungicide widely used in agriculture to control fungal diseases in various crops.[1][2] Its prevalence necessitates accurate and reliable methods for monitoring its residue levels in environmental and biological matrices. Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard analytical technique that provides high precision and accuracy by using a stable isotope-labeled version of the analyte as an internal standard. Propiconazole-d3 (nitrate) is designed for this purpose, serving as an ideal internal standard for the quantification of propiconazole by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Its physical and chemical properties are nearly identical to the unlabeled propiconazole, ensuring it behaves similarly during sample extraction, cleanup, and analysis, thereby effectively compensating for matrix effects and procedural losses.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of Propiconazole-d3 (nitrate) are crucial for its proper handling, storage, and application in analytical methods.

Table 1: Chemical Identification of Propiconazole-d3 (nitrate)

| Identifier | Value | Source |

| CAS Number | 2699607-26-4 | [3][4] |

| Formal Name | 1-((2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl-4,5,5-d3)methyl)-1H-1,2,4-triazole, mononitrate | [3] |

| Molecular Formula | C₁₅H₁₄D₃Cl₂N₃O₂ • HNO₃ | [3] |

| Formula Weight | 408.3 g/mol | [3][5] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [3] |

Chemical Structure

Propiconazole is a chiral molecule with two stereocenters, resulting in four stereoisomers.[6] The deuterated form, Propiconazole-d3, has three deuterium atoms on the dioxolane ring.

Caption: General synthesis workflow for Propiconazole-d3 (nitrate).

Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry

The primary application of Propiconazole-d3 (nitrate) is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of propiconazole.

[3]#### The Principle of IDMS

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before any sample processing. The labeled standard is chemically identical to the analyte of interest, so any loss of analyte during sample preparation and analysis is mirrored by a proportional loss of the labeled standard. By measuring the ratio of the unlabeled analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of extraction efficiency or matrix-induced signal suppression or enhancement.

#### Advantages of Using Propiconazole-d3 (nitrate)

-

Correction for Matrix Effects: Complex matrices like soil, food, or biological fluids can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. Since Propiconazole-d3 co-elutes with propiconazole and experiences the same matrix effects, the ratio of the two remains constant, ensuring accurate results. * Compensation for Sample Loss: Losses during multi-step extraction and cleanup procedures are accounted for, as both the analyte and the internal standard are lost proportionally.

-

Improved Precision and Accuracy: IDMS significantly improves the reproducibility and accuracy of quantitative methods compared to external or internal calibration methods that do not use a stable isotope-labeled standard.

Experimental Protocol: Quantification of Propiconazole in Soil

This section provides a generalized, step-by-step protocol for the analysis of propiconazole in a soil matrix using Propiconazole-d3 (nitrate) as an internal standard with LC-MS/MS. This protocol is based on established methods for pesticide residue analysis.

[7]#### Step 1: Sample Preparation and Extraction

-

Weigh 20 ± 0.1 g of a homogenized soil sample into a 250 mL flask.

-

Spike the sample with a known amount of Propiconazole-d3 (nitrate) solution to serve as the internal standard.

-

Add 100 mL of a 70% methanol in water solution.

-

Reflux the mixture for one hour using a heating mantle and a chilled condenser. 5[7]. Allow the sample to cool and then centrifuge at 9,000 RPM for 10 minutes to separate the extract from the solid matrix. 6[7]. Collect the supernatant for further cleanup.

Step 2: Solid-Phase Extraction (SPE) Cleanup

-

Condition a C18 SPE cartridge with methanol followed by deionized water.

-

Load the supernatant from the previous step onto the SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture to remove interferences.

-

Elute the propiconazole and Propiconazole-d3 with an appropriate organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

-

Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatographic Separation: Employ a C18 analytical column to separate propiconazole from other matrix components.

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for both propiconazole and Propiconazole-d3 to ensure accurate identification and quantification.

Table 3: Example MRM Transitions for Propiconazole and Propiconazole-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Propiconazole | 342.1 | 69.1 | Quantifier |

| Propiconazole | 342.1 | 159.0 | Qualifier |

| Propiconazole-d3 | 345.1 | 69.1 | Quantifier |

| Propiconazole-d3 | 345.1 | 159.0 | Qualifier |

Note: Specific MRM transitions should be optimized in the laboratory.

Step 4: Data Analysis and Quantification

-

Generate a calibration curve using standards containing a fixed concentration of Propiconazole-d3 and varying concentrations of propiconazole.

-

Plot the ratio of the peak area of the propiconazole quantifier ion to the peak area of the Propiconazole-d3 quantifier ion against the concentration of propiconazole.

-

Calculate the concentration of propiconazole in the unknown sample by determining its peak area ratio and interpolating from the calibration curve.

Caption: Workflow for propiconazole analysis using an internal standard.

Conclusion

Propiconazole-d3 (nitrate) is an indispensable tool for researchers and analytical chemists requiring accurate and precise quantification of the fungicide propiconazole. Its use as a stable isotope-labeled internal standard in isotope dilution mass spectrometry provides a robust methodology that effectively mitigates matrix interferences and procedural inconsistencies. This guide has detailed its chemical properties, the mechanism of action of its parent compound, its synthesis, and its practical application in a validated analytical workflow, underscoring its critical role in regulatory monitoring, environmental science, and food safety.

References

-

University of Hertfordshire. (n.d.). Propiconazole (Ref: CGA 64250). AERU. Retrieved from [Link]

-

MDPI. (2022). Degradation Dynamics and Residue Analysis of Four Propiconazole Stereoisomers in “Fengtang” Plum during Storage by LC-MS/MS. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Propiconazole-d3 HNO3 (dioxolane-4,5,5-d3) (mixture of diastereomers). Retrieved from [Link]

-

Chemical Warehouse. (n.d.). Propiconazole - Active Ingredient Page. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Propiconazole. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Propiconazole. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2007). Propiconazole (160). Retrieved from [Link]

-

United States Environmental Protection Agency. (2013). Analytical method for [Propiconazole, and its degradates...] Retrieved from [Link]

-

Royal Society of Chemistry. (2021). A multi-residue chiral liquid chromatography coupled with tandem mass spectrometry method for analysis of antifungal agents. Retrieved from [Link]

-

Agrogreat. (2024). What Are The Properties And Usage of Propiconazole. Retrieved from [Link]

Sources

Precision in the Noise: The Definitive Guide to Deuterated Standards in Fungicide Residue Analysis

The following technical guide is structured to serve as a definitive reference for researchers and analytical scientists. It prioritizes mechanistic understanding, actionable protocols, and regulatory compliance (SANTE/11312/2021).

Executive Summary

In the high-stakes arena of fungicide residue analysis—where Maximum Residue Limits (MRLs) hover in the low ppb range (µg/kg)—external standardization often fails. Complex matrices like high-fat avocados, pigmented berries, or sulfur-rich alliums introduce ion suppression that renders traditional calibration curves obsolete.

This guide details the implementation of Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards (d-ISTDs). It moves beyond simple "spiking" to establish a self-validating analytical system that mathematically cancels out extraction losses and matrix effects, ensuring compliance with rigorous global standards (SANTE, FDA, EMA).

Part 1: The Physics of Reliability (Mechanism)

The Principle of Isotope Dilution

The core premise of using a deuterated standard is chemical mirroring . By introducing a stable isotope-labeled analog (e.g., Carbendazim-d3) into the sample prior to extraction, you create a ratio-based measurement system.

-

Extraction Efficiency: If the extraction loses 20% of the native fungicide, it also loses 20% of the d-ISTD. The ratio remains constant.

-

Matrix Effect Compensation: In the electrospray ionization (ESI) source, co-eluting matrix components (phospholipids, sugars) steal charge, suppressing the signal. Since the d-ISTD co-elutes with the analyte, it experiences the exact same suppression.

The "Co-Elution" Paradox & Deuterium Isotope Effect

While often described as "perfectly co-eluting," deuterated compounds exhibit subtle chromatographic shifts due to the Deuterium Isotope Effect .

-

LC-MS/MS: Deuterium is slightly more hydrophilic than Hydrogen. This can cause d-ISTDs to elute slightly earlier than the native compound on Reverse Phase (C18) columns.

-

GC-MS: The C-D bond is shorter and has a smaller molar volume than C-H, reducing London dispersion forces. d-ISTDs often elute earlier than native analytes.

Critical Control Point: If the retention time shift is too large (>0.05 min), the d-ISTD may not experience the exact same matrix suppression "zone" as the analyte. This is why

Mechanism Visualization

Figure 1: The IDMS Mechanism. The internal standard acts as a normalization factor, cancelling out the signal suppression caused by the matrix.

Part 2: Strategic Standard Selection

Not all deuterated standards are created equal.[1][2][3] Poor selection leads to cross-talk and quantification errors.

Selection Criteria Table

| Parameter | Requirement | Scientific Rationale |

| Isotopic Purity | Prevents "d0" contribution.[2] If the standard contains native (unlabeled) material, you will report false positives. | |

| Mass Shift ( | Must exceed the natural isotopic envelope (M+1, M+2) of the native compound. Critical for chlorinated fungicides (e.g., Boscalid) where naturally occurring | |

| Label Position | Non-Exchangeable | Labels must be on the carbon backbone or aromatic rings. Avoid labels on -OH, -NH, or -SH groups, which exchange with solvent protons (H/D exchange) in solution. |

| Stability | Chemically Inert | Ensure the d-ISTD does not degrade during the QuEChERS exothermic reaction (MgSO4 hydration). |

Case Study: Carbendazim-d4 vs. Carbendazim-d3

-

Scenario: Analyzing Carbendazim (m/z 192.1).

-

Risk: If using a d3 standard, the mass is 195.1. If the native concentration is extremely high, the M+3 isotope of the native compound might interfere with the internal standard channel.

-

Solution: Use Carbendazim-d4 (ring-labeled) if available, to push the mass difference further, ensuring spectral distinctness.

Part 3: The Protocol (QuEChERS + IDMS)

This workflow integrates the internal standard into the standard QuEChERS (EN 15662) protocol.

Workflow Diagram

Figure 2: Integrated QuEChERS workflow. Note that spiking occurs BEFORE extraction to validate the entire process.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve deuterated standards (e.g., Tebuconazole-d6) in Acetone or Methanol to create a 1000 µg/mL stock.

-

Storage: Store at -20°C. Deuterated compounds are expensive; minimize freeze-thaw cycles.

-

-

Sample Weighing & Spiking (The Critical Step):

-

Weigh 10.0 g (±0.1 g) of homogenized sample into a 50 mL centrifuge tube.

-

Add d-ISTD: Spike 50 µL of a 10 µg/mL d-ISTD working solution directly onto the sample matrix.

-

Target Concentration: 50 µg/kg (ppb) in the final sample.

-

Equilibration: Vortex and let stand for 15 minutes. This allows the d-ISTD to bind to the matrix, mimicking the native pesticide.

-

-

Extraction (Salting Out):

-

Add 10 mL Acetonitrile (MeCN).[4]

-

Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g Na2HCitrate).

-

Shake vigorously (1 min) and centrifuge (3000 RCF, 5 min).

-

-

Dispersive SPE (Cleanup):

-

Analysis:

-

Transfer extract to an autosampler vial.

-

Inject into LC-MS/MS (ESI+) or GC-MS/MS.

-

Part 4: Data Analysis & Validation

Trustworthiness is established through data verification. You must prove the system is working.

Calculating Matrix Effects (ME%)

Even with an internal standard, you should quantify the matrix effect during method validation to understand your system's limitations.

-

Interpretation:

-

-20% to +20%: Negligible effect (Soft Matrix).

-

<-20%: Ion Suppression (Common in pesticides).

-

+20%: Ion Enhancement.

-

The "Response Factor" Check

In routine analysis, monitor the Response Factor (RF) to detect issues:

If the Area of the ISTD drops significantly (>50%) compared to solvent standards, your matrix suppression is severe, and your Limit of Quantification (LOQ) may be compromised, even if the ratio remains linear.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| ISTD Area Variation > 30% | Inconsistent pipetting or severe matrix heterogeneity. | Check pipette calibration. Use positive displacement pipettes for viscous matrices. |

| ISTD Retention Time Shift | Column aging or pH mismatch. | Check mobile phase pH. Replace guard column. |

| "Ghost" Peaks in Analyte Channel | Impure ISTD (contains d0). | Run a "Zero" sample (Matrix + ISTD only). If analyte peak appears, buy higher purity ISTD. |

| Low Recovery of ISTD | Partitioning into lipid layer (high fat samples). | Use C18 in cleanup or freeze-out lipids prior to d-SPE. |

References

-

European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[4] EURL for Pesticide Residues.[7] Link

-

Stachniuk, A., & Fornal, E. (2016). Liquid chromatography-mass spectrometry in the analysis of pesticide residues in food.[4][8][9] Food Analytical Methods, 9(6), 1654-1665. Link

-

Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate. Journal of AOAC International, 90(2), 485-520. Link

-

FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link

-

Kittlaus, S., et al. (2011). Deuterium isotope effects in liquid chromatography-mass spectrometry of pesticides. Journal of Chromatography A, 1218(46), 8399-8406. Link

Sources

- 1. reddit.com [reddit.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. Development and Validation of Pesticide Residues Determination Method in Fruits and Vegetables through Liquid and Gas Chromatography Tandem Mass Spectrometry (LC-MS/MS and GC-MS/MS) Employing Modified QuEChERS Method and a Centrifugal Vacuum Concentrator [mdpi.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Mass Spectral Distinction of Propiconazole and Propiconazole-d3 (Nitrate)

[1]

Executive Summary

In quantitative LC-MS/MS analysis of azole fungicides, the use of a stable isotopically labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, extraction efficiency, and ionization variability.[1] Propiconazole-d3 (nitrate) serves as the specific SIL-IS for Propiconazole.[1]

This guide details the physicochemical and mass spectral differences between the native analyte (Propiconazole) and its deuterated nitrate salt analog. It provides a mechanistic explanation of the fragmentation pathways that allow for selective detection and outlines a self-validating experimental protocol for their use in regulated bioanalysis.

Chemical and Physical Characterization

Understanding the salt form is critical for accurate stock solution preparation. Propiconazole is often supplied as a free base liquid, whereas the d3-analog is frequently stabilized as a nitrate salt solid.[1]

Table 1: Comparative Physicochemical Properties[1][2]

| Feature | Propiconazole (Native) | Propiconazole-d3 (Nitrate) (IS) |

| CAS Number | 60207-90-1 | 2699607-26-4 |

| Molecular Formula | C₁₅H₁₇Cl₂N₃O₂ | C₁₅H₁₄D₃Cl₂N₃O₂[1] · HNO₃ |

| Molar Mass (Salt) | N/A (Free Base: 342.22 g/mol ) | ~408.25 g/mol (Free Base: 345.24 g/mol ) |

| Monoisotopic Mass | 341.0698 Da | 344.0886 Da (Free Base cation) |

| Physical State | Viscous liquid (yellowish) | Solid / Crystalline powder |

| Deuterium Position | None | Phenyl Ring (C-3, C-5, C-6) |

| Solubility | Organic solvents (MeOH, ACN) | Soluble in MeOH; dissociates in water |

Critical Note on Stoichiometry: When preparing stock solutions of Propiconazole-d3 (nitrate), you must account for the nitrate counterion to calculate the concentration of the free base active moiety.

Correction Factor: MW(Free Base d3) / MW(Salt d3) ≈ 0.85 (Verify exact batch MW on CoA).

Mass Spectrometry Fundamentals

Both compounds are analyzed using Electrospray Ionization (ESI) in Positive Mode . The nitrate counterion in the IS dissociates immediately in the mobile phase and does not participate in the MS/MS transition, provided the source is not saturated with anionic species.

Precursor Ion Formation

Under acidic mobile phase conditions (e.g., 0.1% Formic Acid), both molecules protonate at the triazole nitrogen.

-

Propiconazole: Forms [M+H]⁺ at m/z 342.1

-

Propiconazole-d3: Forms [M+H]⁺ at m/z 345.1 [1]

Fragmentation Mechanism & Specificity

The specificity of the internal standard relies on the location of the deuterium labels. In Propiconazole-d3, the three deuterium atoms are typically located on the 2,4-dichlorophenyl ring .[1]

Upon Collision Induced Dissociation (CID), the molecule cleaves at the ether linkage between the dioxolane ring and the triazole methylene group.

-

Non-Specific Fragment (Qualifier): The triazole ring cleaves off. Since the deuteriums are on the phenyl ring, this fragment (m/z 70) is identical for both native and d3 forms. This makes it a poor quantifier for the IS but a useful qualifier.

-

Specific Fragment (Quantifier): The dioxolane-phenyl moiety retains the deuterium labels.[1] This results in a mass shift of +3 Da for the d3 analog, providing the necessary selectivity.

Diagram 1: Fragmentation Pathway and Mass Shift Logic

Figure 1: Mechanistic fragmentation pathway highlighting the conservation of the deuterium label in the quantifier ion (m/z 162) versus the non-specific triazole fragment.[1]

MRM Transition Parameters

For highest sensitivity and selectivity, the following Multiple Reaction Monitoring (MRM) transitions are recommended.

Table 2: Optimized MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Role | Collision Energy (eV)* |

| Propiconazole | 342.1 | 159.0 | Quantifier | 25 - 30 |

| 342.1 | 69.9 | Qualifier | 35 - 40 | |

| Propiconazole-d3 | 345.1 | 162.0 | Quantifier | 25 - 30 |

| 345.1 | 69.9 | Qualifier | 35 - 40 |

*Note: Collision energies are instrument-dependent and should be optimized by ramping +/- 5 eV.

Chromatographic Behavior: The Isotope Effect

Researchers must anticipate a slight retention time (RT) shift. Deuterium is slightly less lipophilic than hydrogen due to the shorter C-D bond length and lower polarizability.

-

Observation: Propiconazole-d3 typically elutes 0.05 – 0.10 minutes earlier than native Propiconazole on Reverse Phase (C18) columns.[1]

-

Impact: This separation is generally negligible for quantification but confirms the presence of the isotope. Integration windows must be wide enough to accommodate both peaks if they are not perfectly co-eluting.

Validated Experimental Protocol

This protocol outlines the preparation and analysis workflow, ensuring the nitrate salt is handled correctly.

Stock Solution Preparation

-

Weighing: Accurately weigh ~1.2 mg of Propiconazole-d3 (nitrate) into a glass vial.

-

Solvent: Dissolve in Methanol (MeOH) . Do not use pure water initially, as the free base lipophilicity requires organic solvent for stability.

-

Calculation:

[1] -

Storage: Store at -20°C in amber glass. Stability is typically >12 months.

Sample Extraction & Analysis Workflow

Figure 2: Step-by-step analytical workflow ensuring internal standard equilibration with the matrix prior to extraction.[1]

Self-Validation Steps (Quality Control)

To ensure the method is reliable, perform these checks:

-

Cross-Talk Check: Inject a high concentration of Native Propiconazole (only) and monitor the IS channel (345 -> 162).

-

Acceptance: Signal in IS channel must be < 5% of the IS response in LLOQ.

-

-

IS Purity Check: Inject Propiconazole-d3 (only) and monitor the Native channel (342 -> 159).[1]

-

Acceptance: Signal in Native channel must be negligible (verifies isotopic purity).

-

-

Retention Time Stability: Monitor the RT difference (

) between Native and IS. It should remain constant across the run.

References

Navigating the Regulatory Landscape for Isotopic Internal Standards in Bioanalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The foundation of pharmacokinetic and toxicokinetic assessments in drug development lies in the precise and accurate quantification of drugs and their metabolites in biological matrices.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive tool for this purpose, offering unparalleled sensitivity and selectivity.[2][3] However, the journey from a biological sample to a reliable concentration value is fraught with potential variability arising from sample preparation, chromatographic separation, and mass spectrometric detection.[4]

The key to navigating this variability and ensuring the integrity of bioanalytical data is the appropriate use of an internal standard (IS). This guide provides a deep dive into the core principles and regulatory guidelines governing the use of the "gold standard" in this field: the Stable Isotope-Labeled Internal Standard (SIL-IS).

A SIL-IS is a version of the analyte molecule where one or more atoms have been replaced with their stable, non-radioactive isotopes, such as deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N).[5] Because its physicochemical properties are nearly identical to the analyte, it experiences the same variations during the analytical process.[6][7] By measuring the analyte's response relative to the constant concentration of the SIL-IS, we can effectively normalize for these variations, dramatically improving accuracy and precision.[4] This principle is universally recognized by regulatory bodies, and the harmonized ICH M10 guideline, adopted by agencies like the FDA and EMA, considers the use of a suitable IS a critical component of a validatable bioanalytical method.[8][9][10]

Part 1: The Anatomy of an Ideal SIL-IS: Strategic Selection and Rigorous Characterization

The selection of a SIL-IS is not a mere convenience; it is a foundational decision that dictates the ultimate reliability of the bioanalytical method. An improperly chosen or characterized IS can mask assay problems or, worse, introduce inaccuracies.[2] The ideal SIL-IS must be a near-perfect mimic of the analyte throughout the entire analytical workflow.

Pillars of SIL-IS Selection

-

Isotopic Label Stability: The isotopic labels must be positioned in a part of the molecule that is chemically stable and not susceptible to exchange with protons from the sample matrix or solvents.[5] Placing deuterium on heteroatoms like oxygen or nitrogen is a classic error, as these are readily exchangeable.[5] Even deuterium on carbons adjacent to carbonyl groups can sometimes exchange.[5] This is why ¹³C and ¹⁵N isotopes are fundamentally superior, as they form stable covalent bonds and are not subject to exchange.[5][11]

-

Sufficient Mass Difference: To prevent analytical interference, or "cross-talk," the mass difference between the analyte and the SIL-IS should be large enough for the mass spectrometer to easily distinguish between them. For small molecules (typically < 1000 Da), a mass shift of at least 3 mass units is a widely accepted starting point.[5] A larger shift of 4-5 Da is often preferred to move the SIL-IS signal completely clear of the analyte's natural isotopic abundance cluster.[4]

-

High Isotopic and Chemical Purity: The SIL-IS must be free, to the greatest extent possible, from the unlabeled analyte.[5] Contamination with the analyte will lead to a falsely high response at the lower end of the calibration curve, compromising the Lower Limit of Quantification (LLOQ).[3] Regulatory guidelines have strict acceptance criteria for this potential cross-contribution.[4]

-

Chromatographic Co-elution: The fundamental premise of using a SIL-IS to correct for matrix effects is that both the analyte and the IS experience the same degree of ion suppression or enhancement at the same time.[3][4] This requires them to co-elute perfectly from the LC column. While ¹³C and ¹⁵N labeled standards typically co-elute with the analyte, highly deuterated standards can sometimes exhibit a slight shift in retention time due to the "isotope effect".[2][11] If this shift is significant enough to separate the analyte and IS peaks, the ability of the IS to compensate for matrix effects is compromised.

Decision Workflow for SIL-IS Selection

The process of selecting a SIL-IS involves a series of critical evaluations to ensure it meets the stringent requirements for regulated bioanalysis.

Caption: Decision workflow for optimal SIL-IS selection.

Experimental Protocol: Preparation and Qualification of IS Stock Solutions

Trustworthiness in bioanalysis begins with well-characterized reagents. The IS stock solution is the source of the constant concentration added to every standard, QC, and study sample; its integrity is paramount.

Objective: To accurately prepare and verify the concentration and purity of the SIL-IS stock solution.

Methodology:

-

Sourcing and Documentation:

-

Obtain the SIL-IS and its corresponding Certificate of Analysis (CoA) from a reputable source.[8] The CoA should document identity, chemical purity, isotopic purity, and unlabeled analyte content.

-

Log all information, including supplier, lot number, purity values, and expiration date, in a laboratory notebook.

-

-

Stock Solution Preparation:

-

Accurately weigh a suitable amount of the SIL-IS using a calibrated analytical balance.

-

Quantitatively transfer the material to a Class A volumetric flask.

-

Dissolve and dilute to volume with a high-purity solvent in which the IS is known to be stable. Sonicate if necessary to ensure complete dissolution.

-

This initial solution is the Primary Stock Solution.

-

-

Concentration Verification (Cross-Validation):

-

Prepare a second Primary Stock Solution from a separate weighing, preferably by a different analyst.

-

Prepare an intermediate dilution from each Primary Stock Solution.

-

Analyze the two intermediate solutions by LC-MS. The peak area responses should be within a pre-defined acceptance limit (e.g., ±5%) of each other. This confirms weighing and dilution accuracy.

-

-

Purity Assessment (Confirmation):

-

Inject a high-concentration solution of the SIL-IS into the LC-MS/MS system.

-

Monitor the MRM transition of the unlabeled analyte.

-

The response in the analyte channel should be negligible, confirming the low level of unlabeled impurity stated on the CoA.

-

-

Stability Assessment:

-

Store aliquots of the stock solution under intended storage conditions (e.g., refrigerated, frozen).

-

Periodically (e.g., 1, 3, 6 months), compare the response of a stored aliquot against a freshly prepared stock solution.

-

Stability is confirmed if the response of the stored solution is within a pre-defined limit (e.g., ±10%) of the fresh solution.

-

Part 2: Meeting Regulatory Expectations in Method Validation

The validation of a bioanalytical method is the process of demonstrating that it is suitable for its intended purpose.[8][10] For methods employing a SIL-IS, several specific validation experiments are required to prove the IS performs its function correctly and does not introduce analytical artifacts. The ICH M10 guideline provides a harmonized framework for these evaluations.[8]

Critical Validation Parameters for the SIL-IS

| Parameter | Regulatory Expectation (Based on ICH M10) | Causality & Scientific Rationale |

| Matrix Effect | The matrix factor (response in presence of matrix / response in absence of matrix) should be consistent across different lots of matrix. The precision (CV%) of the IS-normalized matrix factor should be ≤15%. | Biological matrices contain endogenous components (lipids, proteins, etc.) that can co-elute with the analyte and suppress or enhance its ionization.[12][13] A co-eluting SIL-IS should experience the same effect, and its inclusion should normalize the analyte response, ensuring accuracy is not compromised by the matrix.[3][4] |

| Cross-talk (IS contribution to Analyte) | The signal response in the analyte channel from a blank sample spiked only with the IS should be ≤20% of the analyte response at the LLOQ.[4] | If the SIL-IS contains unlabeled analyte as an impurity or if there is in-source fragmentation, it can create a false signal in the analyte's MRM channel. This can lead to a positive bias, especially at low concentrations, and artificially elevate the LLOQ. |

| Cross-talk (Analyte contribution to IS) | The signal response in the IS channel from a sample at the Upper Limit of Quantification (ULOQ) containing no IS should be ≤5% of the mean IS response in blank samples.[4] | The analyte itself has a natural abundance of heavy isotopes (e.g., ¹³C). If the mass shift of the IS is insufficient, the analyte's isotopic tail can spill into the IS's MRM channel, particularly at high analyte concentrations.[14] This would artificially inflate the IS response and cause a negative bias. |

| IS Response Variability | The precision of the IS response should be monitored across the validation runs. While no strict acceptance criteria are defined, significant variability can indicate underlying issues with the method. | The IS acts as a diagnostic tool. Drifting, erratic, or highly variable IS response can indicate problems with sample extraction, instrument performance, or analyte stability that need to be investigated.[13][15] |

Workflow for IS Performance Validation

This workflow highlights the key experiments within a full bioanalytical method validation that are specifically designed to challenge and confirm the performance of the SIL-IS.

Sources

- 1. ICH M10 - Draft Guideline on Validation of Bioanalytical Methods published for public Comments - ECA Academy [gmp-compliance.org]

- 2. scispace.com [scispace.com]

- 3. waters.com [waters.com]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. database.ich.org [database.ich.org]

- 9. fda.gov [fda.gov]

- 10. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. eijppr.com [eijppr.com]

- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. biopharmaservices.com [biopharmaservices.com]

Methodological & Application

Quantitative Analysis of Propiconazole in Complex Matrices using a Stable Isotope-Labeled Internal Standard with LC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the quantification of propiconazole in complex sample matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages the use of a deuterated stable isotope-labeled internal standard, Propiconazole-d3, to ensure the highest degree of accuracy by correcting for matrix effects and variations during sample processing. We provide a detailed, step-by-step guide covering instrument parameter optimization, a comprehensive sample preparation workflow based on the QuEChERS methodology, and a full method validation protocol according to established international guidelines. This document is intended to serve as a complete technical guide for scientists developing and validating methods for pesticide residue analysis.

Introduction: The Rationale for a Robust Analytical Method

Propiconazole is a systemic triazole fungicide widely employed in agriculture to protect a variety of crops from fungal diseases.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[1] Due to its widespread use, regulatory bodies globally have established Maximum Residue Limits (MRLs) for propiconazole in food and environmental samples to protect consumer health.[2] Consequently, there is a critical need for highly selective, sensitive, and accurate analytical methods for its routine monitoring.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace-level quantification of pesticides in complex matrices due to its exceptional sensitivity and specificity. However, a significant challenge in LC-MS/MS analysis is the phenomenon of "matrix effects," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results.[3]

The most effective strategy to mitigate these issues is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Propiconazole-d3, is an ideal surrogate because it co-elutes with the native analyte and experiences identical matrix effects and extraction recovery, but is distinguishable by the mass spectrometer due to its mass difference. This application note provides a comprehensive framework for developing and validating such a method from first principles.

Analyte & Internal Standard Characteristics

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

| Compound | Chemical Formula | Monoisotopic Mass | Key Properties |

| Propiconazole | C₁₅H₁₇Cl₂N₃O₂ | 341.07 g/mol | A systemic fungicide with low water solubility but high solubility in organic solvents like acetonitrile and methanol.[1] |

| Propiconazole-d3 | C₁₅H₁₄D₃Cl₂N₃O₂ | 344.09 g/mol | Deuterated isotopologue of propiconazole. Assumed to have nearly identical chemical and physical properties, including extraction efficiency and chromatographic retention time. |

Experimental Design: From Tuning to Validation

This section outlines the logical workflow for developing a reliable LC-MS/MS method. The process is sequential, beginning with optimizing the instrument's response to the analytes and culminating in a full validation to prove the method is fit for purpose.

Materials and Reagents

-

Standards: Propiconazole and Propiconazole-d3 (nitrate salt) reference standards (≥98% purity).

-

Solvents: LC-MS grade acetonitrile, methanol, and water.

-

Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).

-

QuEChERS Supplies: 50 mL polypropylene centrifuge tubes, dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

Mass Spectrometry Optimization: Maximizing Signal and Specificity

The initial and most critical phase is optimizing the mass spectrometer parameters to ensure selective and sensitive detection of both propiconazole and its deuterated internal standard. This is achieved by direct infusion of a standard solution (e.g., ~100 ng/mL in 50:50 acetonitrile:water) of each compound into the mass spectrometer.

Causality of Choices:

-

Ionization Mode: Propiconazole contains multiple nitrogen atoms, which are readily protonated. Therefore, Electrospray Ionization in the Positive mode (ESI+) is selected to generate the protonated precursor ion, [M+H]⁺.

-

MRM Transitions: Multiple Reaction Monitoring (MRM) provides specificity. The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are selected in the third quadrupole (Q3). We select at least two transitions per compound—a "quantifier" (most abundant) for calculation and a "qualifier" for identity confirmation.[4] The ratio of the quantifier to qualifier should remain constant across standards and samples.

Optimized MS/MS Parameters:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quant/Qual) | Collision Energy (eV) |

| Propiconazole | 342.1 | 69.1 / 159.1 | 20 / 44 |

| Propiconazole-d3 | 345.1 | 69.1 / 162.1 | 20 / 44 |

Note: Collision energies are instrument-dependent and require empirical optimization.

Liquid Chromatography: Achieving Separation

The goal of chromatography is to separate the analyte from matrix interferences, ensuring a clean signal is delivered to the mass spectrometer.

Causality of Choices:

-

Column Chemistry: Propiconazole is a moderately non-polar molecule, making a reversed-phase C18 column an excellent choice for retention and separation.

-

Mobile Phase: A binary gradient using water and an organic solvent (acetonitrile or methanol) provides the necessary range of elution strength. The addition of a small amount of formic acid (e.g., 0.1%) to the aqueous phase serves two purposes: it aids in the protonation of the analyte for better ESI+ response and improves the chromatographic peak shape.

Optimized LC Conditions:

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |